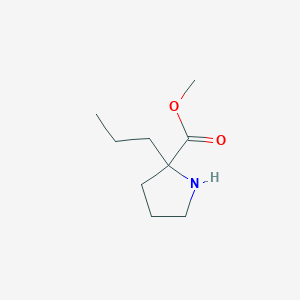

Methyl 2-propylprolinate

Description

Methyl 2-propylprolinate is an organic compound with the molecular formula C9H17NO2 It is a derivative of proline, a naturally occurring amino acid, and features a pyrrolidine ring with a methyl ester group

Properties

IUPAC Name |

methyl 2-propylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-5-9(8(11)12-2)6-4-7-10-9/h10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAGNRYPVFRSKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-propylprolinate typically involves the esterification of 2-propylproline. One common method is the reaction of 2-propylproline with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-propylprolinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-propylprolinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding due to its proline derivative structure.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-propylprolinate involves its interaction with biological molecules. As a proline derivative, it can influence protein structure and function by inducing conformational changes. The compound may target specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Proline: The parent amino acid with similar structural features.

Methyl prolinate: Another ester derivative of proline.

2-Methylproline: A proline analogue with a methyl group substitution.

Uniqueness: Methyl 2-propylprolinate is unique due to the presence of the propyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Biological Activity

Methyl 2-propylprolinate is a proline derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is an ester derived from proline, which is an amino acid known for its role in protein synthesis and various metabolic processes. The compound's structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to modulate enzyme activities, which can lead to various physiological effects. The exact pathways through which it operates depend on the specific biological context.

Biological Activities

1. Antimicrobial Properties

Research has indicated that proline derivatives, including this compound, may exhibit antimicrobial properties. These compounds can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

2. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been explored, indicating a potential role in cancer therapy. Further investigations are required to elucidate its effectiveness against various cancer types.

3. Neuroprotective Effects

There is emerging evidence that proline derivatives can have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. This compound's ability to cross the blood-brain barrier could enhance its therapeutic potential in neurological disorders.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated the effects of this compound on prostate cancer cell lines. The compound was found to significantly reduce cell viability and induce apoptosis through mitochondrial pathways. These findings suggest its potential as an adjunct therapy in cancer treatment.

Case Study 2: Neuroprotective Effects

In a model of Alzheimer's disease, this compound demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function in treated animals. This study highlights its possible application in neurodegenerative disease management.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-propylprolinate, and how can reaction conditions be optimized for academic research?

- Methodological Answer : this compound is typically synthesized via esterification of 2-propylproline using methanol under acidic catalysis. Optimization involves adjusting reaction parameters such as temperature (70–90°C), catalyst concentration (e.g., H₂SO₄ at 5–10 mol%), and solvent purity. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is critical. Analytical validation using HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) ensures >95% purity . For reproducibility, document solvent drying protocols and catalyst sourcing (e.g., anhydrous conditions for methanol).

Q. Which analytical techniques are most effective for characterizing this compound in research settings?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) in deuterated solvents (e.g., CDCl₃) confirms structural integrity, focusing on ester carbonyl signals (δ ~170–175 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular ion peaks ([M+H]⁺ or [M+Na]⁺). Purity is assessed via reverse-phase HPLC with UV detection (210–220 nm). Ensure measurements adhere to precision standards (e.g., reporting retention times to two decimal places) and validate instrument calibration with certified reference materials .

Q. What are the best practices for ensuring the stability of this compound in experimental conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests (40°C/75% relative humidity for 4 weeks) and photostability under ICH Q1B guidelines. Use stability-indicating assays (e.g., HPLC with forced degradation by acid/base/oxidative stress) to monitor decomposition products. Store the compound in amber vials at –20°C under inert gas (argon) to prevent hydrolysis. Document batch-specific degradation kinetics using Arrhenius plots .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in solvent polarity, temperature, and measurement techniques (e.g., shake-flask vs. HPLC methods). Standardize protocols by using USP-grade solvents, controlling temperature (±0.1°C), and validating saturation via dynamic light scattering. Cross-validate results with computational solubility prediction tools (e.g., COSMO-RS) and publish raw data (e.g., UV-Vis absorbance curves) to enable meta-analysis .

Q. What computational methods are used to study this compound’s interactions, and how do they compare to experimental data?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model ligand-receptor interactions, such as binding to proline-specific enzymes. Validate computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ values). Discrepancies between in silico and experimental results may arise from force field limitations or solvent effects; address these by refining dielectric constants in simulations or using hybrid QM/MM approaches .

Q. How do structural modifications of this compound influence its biological activity, and what methodologies are used to assess this?

- Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs (e.g., varying alkyl chain length or ester groups) and testing them in target-specific assays (e.g., kinase inhibition). Use multivariate analysis (PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with activity. For mechanistic insights, employ isotopic labeling (e.g., ¹⁴C-tracers) or X-ray crystallography of enzyme-ligand complexes .

Methodological Considerations

- Data Contradiction Analysis : Apply Cochrane systematic review principles to resolve conflicting results. Define inclusion/exclusion criteria for studies (e.g., peer-reviewed journals only), assess bias using ROBINS-I tools, and perform meta-regression to identify confounding variables (e.g., solvent purity) .

- Experimental Design : Align with PICOT frameworks (Population: enzyme targets; Intervention: compound concentration; Comparison: controls; Outcome: IC₅₀; Time: incubation periods) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.